molecular formula C13H24N2O B13004149 N-Methyl-N-(2-morpholinoethyl)cyclohex-3-enamine

N-Methyl-N-(2-morpholinoethyl)cyclohex-3-enamine

Katalognummer: B13004149
Molekulargewicht: 224.34 g/mol
InChI-Schlüssel: JDBKAGZMJBIBTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-N-(2-morpholinoethyl)cyclohex-3-enamine is a chemical compound that features a cyclohexene ring substituted with a morpholinoethyl group and an N-methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(2-morpholinoethyl)cyclohex-3-enamine typically involves the reaction of cyclohex-3-enamine with N-methylmorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-N-(2-morpholinoethyl)cyclohex-3-enamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Wissenschaftliche Forschungsanwendungen

N-Methyl-N-(2-morpholinoethyl)cyclohex-3-enamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Methyl-N-(2-morpholinoethyl)cyclohex-3-enamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Cyclohexyl-N-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate
  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride
  • N-Hydroxysuccinimide

Uniqueness

N-Methyl-N-(2-morpholinoethyl)cyclohex-3-enamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexene ring with a morpholinoethyl group and an N-methyl group sets it apart from other similar compounds, making it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C13H24N2O

Molekulargewicht

224.34 g/mol

IUPAC-Name

N-methyl-N-(2-morpholin-4-ylethyl)cyclohex-3-en-1-amine

InChI

InChI=1S/C13H24N2O/c1-14(13-5-3-2-4-6-13)7-8-15-9-11-16-12-10-15/h2-3,13H,4-12H2,1H3

InChI-Schlüssel

JDBKAGZMJBIBTF-UHFFFAOYSA-N

Kanonische SMILES

CN(CCN1CCOCC1)C2CCC=CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.